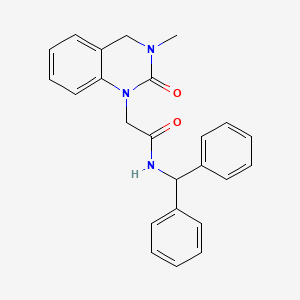![molecular formula C19H20Cl2N4O3S B11076562 4-[bis(2-chloroethyl)sulfamoyl]-N-(2-methyl-1H-benzimidazol-7-yl)benzamide](/img/structure/B11076562.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-(2-methyl-1H-benzimidazol-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzamide core substituted with a bis(2-chloroethyl)sulfamoyl group and a 2-methyl-1H-1,3-benzodiazol-7-yl moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-aminobenzamide with bis(2-chloroethyl)sulfamide under basic conditions to form the intermediate product. This intermediate is then reacted with 2-methyl-1H-1,3-benzodiazole-7-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloroethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various amine or thiol derivatives.
Aplicaciones Científicas De Investigación
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE involves its interaction with cellular targets. The bis(2-chloroethyl)sulfamoyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound may also interfere with specific signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bendamustine: A nitrogen mustard derivative with similar structural features and anticancer properties.
Chlorambucil: Another nitrogen mustard compound used in chemotherapy.
Melphalan: A nitrogen mustard alkylating agent used to treat multiple myeloma and ovarian cancer.
Uniqueness
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(2-METHYL-1H-13-BENZODIAZOL-7-YL)BENZAMIDE is unique due to its combination of a benzamide core with a benzodiazole moiety, which may confer distinct biological activities and chemical reactivity compared to other nitrogen mustard derivatives.
Propiedades
Fórmula molecular |
C19H20Cl2N4O3S |
|---|---|
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)sulfamoyl]-N-(2-methyl-1H-benzimidazol-4-yl)benzamide |
InChI |
InChI=1S/C19H20Cl2N4O3S/c1-13-22-16-3-2-4-17(18(16)23-13)24-19(26)14-5-7-15(8-6-14)29(27,28)25(11-9-20)12-10-21/h2-8H,9-12H2,1H3,(H,22,23)(H,24,26) |
Clave InChI |
LTADAYVXTASXHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11076480.png)
![2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide](/img/structure/B11076488.png)
![2-({5-[(2-Isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)-1-(4-phenoxyphenyl)-1-ethanone](/img/structure/B11076491.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B11076507.png)
![3-(4-tert-butylphenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11076517.png)


![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11076547.png)
![1,1'-Pentane-1,3-diylbis[3-(4-ethoxyphenyl)(thiourea)]](/img/structure/B11076552.png)
![(2Z)-2-{3-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11076563.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11076565.png)
![3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076577.png)
![3'-Methyl-1-(2-morpholin-4-YL-2-oxoethyl)-5'-(1-naphthyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076584.png)
